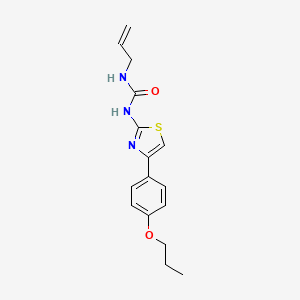

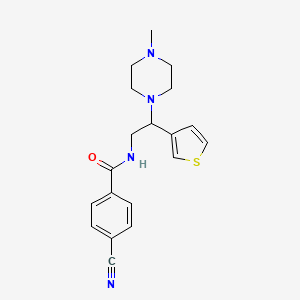

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems can be synthesized and their biological activities studied . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Biological Activity

- Novel thiazolyl urea derivatives have been synthesized and evaluated for their antitumor activities. Compounds in this category show promising results against certain cancer cell lines, indicating their potential as anticancer agents (Ling et al., 2008).

- Thiazole analogues with urea, thiourea, and selenourea functionalities have been synthesized and screened for their in vitro antioxidant activity. Some of these compounds exhibit potent antioxidant properties, suggesting their use as antioxidant agents (Bhaskara Reddy et al., 2015).

- Research on the epoxidation of alkenes and allylic alcohols using methyltrioxorhenium and urea hydrogen peroxide in ionic liquids has demonstrated excellent conversions and selectivities, highlighting the utility of these reactions in synthetic chemistry (Owens & Abu‐Omar, 2000).

Antimicrobial and Plant Growth Regulatory Activities

- Certain urea derivatives have shown significant antibacterial activity, offering a foundation for developing new antibacterial agents. These findings support the exploration of thiazolyl ureas in antimicrobial therapy (Nag et al., 2006).

- Novel urea derivatives have been synthesized and tested for their activity as plant growth regulators, with some compounds exhibiting good efficacy. This research paves the way for the development of new agricultural chemicals (Xin-jian et al., 2006).

Antioxidant and Anticholinesterase Activities

- Coumarylthiazole derivatives containing aryl urea/thiourea groups have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some compounds exhibit significant inhibition, highlighting their potential in treating neurodegenerative diseases (Kurt et al., 2015).

Cytokinin-like Activity and Adventitious Rooting Enhancement

- Urea derivatives have shown cytokinin-like activity, influencing cell division and differentiation in plant biology. This property is particularly notable in derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Chiral Selector for Chromatographic Separation

- The structure of allyl-terguride, a derivative used as a chiral selector in chromatographic separation, has been determined, offering insights into the chiral recognition mechanism of ergot alkaloids. This research contributes to the development of methods for the separation of racemic mixtures (Bachechi et al., 1998).

Mechanism of Action

- Thiazoles have been explored as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .

Target of Action

Biochemical Pathways

Thiazoles, in general, exhibit a wide range of biological activities, making them intriguing subjects for drug development . If you have any additional questions or need further clarification, feel free to ask! 😊

Future Directions

Properties

IUPAC Name |

1-prop-2-enyl-3-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-3-9-17-15(20)19-16-18-14(11-22-16)12-5-7-13(8-6-12)21-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBALRNIJVLYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

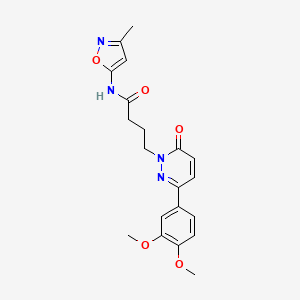

![3-Methyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2889711.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)

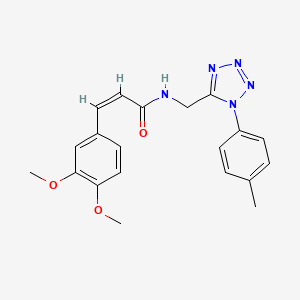

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2889720.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)

![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)

![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)